CBB1007 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

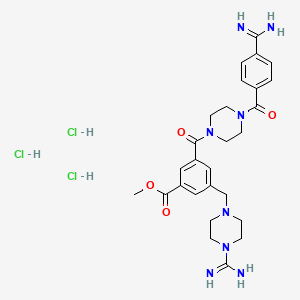

C27H37Cl3N8O4 |

|---|---|

Poids moléculaire |

644.0 g/mol |

Nom IUPAC |

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride |

InChI |

InChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H |

Clé InChI |

RIIIVYLDVVJOFM-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CBB1007 Trihydrochloride: A Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 trihydrochloride is a cell-permeable, amidino-guanidinium compound that functions as a potent, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. By selectively targeting LSD1, this compound serves as a valuable research tool for investigating the biological roles of this key epigenetic modulator. Its primary mechanism of action involves the inhibition of LSD1-mediated demethylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to an increase in dimethylated H3K4 (H3K4me2), a histone mark associated with transcriptionally active chromatin. This activity makes this compound a significant molecule for studies in oncology, stem cell biology, and cellular differentiation. For instance, it has been shown to promote the adipogenic differentiation of human embryonic stem cells (hESCs).

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 2070015-03-9 | |

| Molecular Formula | C27H37Cl3N8O4 | |

| Molecular Weight | 644.0 g/mol | Calculated |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of the flavin-dependent monoamine oxidase, LSD1. LSD1 plays a critical role in transcriptional regulation by demethylating mono- and di-methylated H3K4. This compound competitively binds to the substrate-binding pocket of LSD1, preventing the demethylation of H3K4me2 and H3K4me. This inhibition is reversible and selective for LSD1 over other histone demethylases such as LSD2 and JARID1A.

The primary downstream effect of LSD1 inhibition by this compound is the accumulation of H3K4me2 at gene promoters, which leads to a more open chromatin structure and facilitates gene transcription. This epigenetic remodeling can induce the expression of differentiation-related genes that are otherwise silenced in pluripotent cells.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of LSD1-mediated gene regulation.

Quantitative Data

In Vitro Efficacy

| Parameter | Value | Cell Line/Enzyme | Source |

| IC50 (LSD1) | 5.27 µM | Human LSD1 | |

| Cell Growth Inhibition | Concentration-dependent | F9 mouse embryonic carcinoma cells |

Cellular Effects on Histone Methylation and Gene Expression in hESCs (14-day treatment)

| CBB1007 Concentration | Effect on H3K4me2 Levels | Upregulation of Adipocyte Marker Genes (PPARγ-2, C/EBPα) | Source |

| 5-20 µM | Increased | Yes |

Experimental Protocols

LSD1 Inhibition Assay (In Vitro)

This protocol is a general guideline for determining the IC50 of an LSD1 inhibitor like this compound using a peroxidase-coupled reaction that detects the hydrogen peroxide byproduct of the demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar HRP substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme to each well, except for the no-enzyme control wells.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Incubate the plate at room temperature, protected from light, for 30-60 minutes.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for H3K4me2 Levels

This protocol describes the detection of changes in H3K4me2 levels in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., F9 cells, hESCs)

-

This compound

-

Cell lysis buffer (RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Adipogenic Differentiation of hESCs

This protocol outlines the induction of adipogenesis in hESCs using this compound.

Materials:

-

Human embryonic stem cells (hESCs)

-

hESC culture medium

-

Adipogenic differentiation medium

-

This compound

-

Oil Red O staining solution

Procedure:

-

Culture hESCs in their standard culture medium.

-

To induce differentiation, replace the culture medium with adipogenic differentiation medium supplemented with various concentrations of this compound (e.g., 5-20 µM).

-

Culture the cells for 14 days, changing the medium every 2-3 days.

-

After 14 days, fix the cells and stain with Oil Red O to visualize lipid droplet formation, a marker of mature adipocytes.

-

Optionally, perform RT-PCR or western blotting to analyze the expression of adipogenic marker genes (e.g., PPARγ-2, C/EBPα).

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

Conclusion

This compound is a potent and selective inhibitor of LSD1, making it an indispensable tool for epigenetic research. Its ability to modulate histone methylation and induce cellular differentiation provides a powerful means to investigate the intricate roles of LSD1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies.

CBB1007 Trihydrochloride: A Technical Guide for LSD1 Inhibition in Research

Abstract

This technical guide provides a comprehensive overview of CBB1007 trihydrochloride, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator and a validated therapeutic target in various pathologies, particularly in oncology. This document details the mechanism of action of CBB1007, its biochemical and cellular activities, and provides established experimental protocols for its characterization. The guide is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and the therapeutic potential of LSD1 inhibition.

Introduction to LSD1 and CBB1007

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By removing these marks, LSD1 primarily functions as a transcriptional repressor.[1] However, it can also act as a co-activator for nuclear receptors like the androgen receptor by demethylating H3K9.[1]

The overexpression of LSD1 has been observed in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[1][2] This has established LSD1 as a promising therapeutic target.

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of human LSD1.[1][3] It selectively targets the demethylase activity of LSD1, making it a valuable chemical probe for studying the biological consequences of LSD1 inhibition in pluripotent cells and various cancer models.[1][4]

Mechanism of Action

CBB1007 functions by competing with the histone H3 substrate for the active site of the LSD1 enzyme. This reversible inhibition prevents the demethylation of H3K4me1 and H3K4me2. The accumulation of these methylation marks at gene promoters and enhancers alters chromatin structure and leads to the activation of previously silenced genes, including those involved in cell differentiation.[1][4]

Quantitative Data

CBB1007 has been characterized primarily by its biochemical potency against recombinant human LSD1. While extensive cell-based screening data for CBB1007 is not widely published, this section provides its known biochemical values and includes representative data from other well-characterized LSD1 inhibitors to illustrate typical potency ranges in cellular assays.

Table 1: Biochemical Activity of CBB1007

| Compound | Target | Assay Type | IC50 | Notes | Reference |

|---|

| CBB1007 | Human LSD1 | Enzymatic | 5.27 µM | Reversible, substrate-competitive |[1][3][4] |

Table 2: Representative Cellular Activity of LSD1 Inhibitors (Note: Data for GSK-LSD1 and GSK2879552 are provided as examples of potency in cell-based assays for potent LSD1 inhibitors.)

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |

|---|---|---|---|---|

| GSK-LSD1 | MOLM-13 (AML) | BrdU Proliferation (6-day) | 1.9 ± 0.9 nM | |

| GSK-LSD1 | Merkel Cell Carcinoma Lines | Viability Assay | Low nM |

| GSK2879552 | 20 AML Cell Lines | Proliferation (10-day) | Avg. 137 ± 30 nM | |

Table 3: Representative In Vivo Efficacy of LSD1 Inhibitors (Note: Data for GSK2879552 is provided as an example of in vivo activity for a potent LSD1 inhibitor.)

| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| GSK2879552 | NCI-H1417 SCLC Xenograft | 1.5 mg/kg, PO, daily | 83% |

| GSK2879552 | NCI-H526 SCLC Xenograft | 1.5 mg/kg, PO, daily | 57% | |

Key Signaling Pathways

LSD1 does not operate in isolation; it is a key node in several oncogenic signaling pathways. Inhibition of LSD1 can, therefore, have wide-ranging effects on cancer cell biology. Key pathways influenced by LSD1 activity include:

-

Wnt/β-Catenin Signaling: LSD1 can activate the Wnt/β-catenin pathway. Its inhibition has been shown to reduce the nuclear translocation of β-catenin and downregulate target genes like c-Myc.

-

PI3K/Akt Signaling: LSD1 can enhance signaling through the PI3K/Akt pathway. Pharmacological inhibition of LSD1 can block this pathway, reducing cancer cell growth and survival signals.

-

Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in regulating genes associated with EMT, a process critical for metastasis. Depending on the cellular context, LSD1 can either promote or inhibit cell motility and EMT.

Experimental Protocols

The following protocols are established methods for characterizing LSD1 inhibitors like CBB1007.

Protocol: LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

Di-methylated H3(1-21)K4 peptide substrate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader (Ex/Em = 530-540/590 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of CBB1007 in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve.

-

Enzyme/Inhibitor Pre-incubation: In the microplate, add diluted CBB1007 to wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Add recombinant LSD1 enzyme to all wells except the "no enzyme" controls.

-

Incubate the plate for 20-30 minutes at room temperature.

-

Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add this mix to all wells to start the reaction.

-

Signal Detection: Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Measure fluorescence using the plate reader.

-

Data Analysis: Subtract background fluorescence from all readings. Calculate percent inhibition for each CBB1007 concentration relative to the "no inhibitor" control and plot the dose-response curve to determine the IC50 value.

Protocol: Cell Proliferation Assay (MTT)

This protocol determines the effect of CBB1007 on the proliferation and viability of a cancer cell line (e.g., F9 teratocarcinoma cells).

Materials:

-

F9 cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Absorbance microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of CBB1007 in culture medium. Replace the medium in the wells with medium containing different concentrations of CBB1007 or a vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Conclusion

This compound is a selective, reversible inhibitor of LSD1, serving as a valuable tool for epigenetic research. Its ability to competitively inhibit the demethylation of H3K4me1/2 allows for the investigation of gene regulation and cellular differentiation. While detailed in vivo and broad cell-line screening data are not extensively available in the public domain, the provided protocols offer a robust framework for researchers to characterize its activity and explore its potential in modulating key oncogenic pathways. This guide serves as a foundational resource for the application of CBB1007 in preclinical cancer research and drug discovery.

References

- 1. This compound (1379573-92-8 free base) - CAS:2070015-03-9 - KKL Med Inc. [kklmed.com]

- 2. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

CBB1007 Trihydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 trihydrochloride is a synthetic, cell-permeable, small molecule that acts as a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, CBB1007 modulates gene expression, leading to the activation of silenced genes and the induction of cellular differentiation. This targeted epigenetic modification makes CBB1007 a compound of significant interest in cancer research, particularly for malignancies characterized by a stem-cell-like phenotype.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₇H₃₄N₈O₄ · 3HCl |

| Mechanism of Action | Reversible, substrate-competitive inhibitor of LSD1 |

| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |

Mechanism of Action

CBB1007 functions as a substrate-competitive inhibitor of LSD1. It binds to the active site of the LSD1 enzyme, preventing it from demethylating its primary substrate, histone H3. Specifically, CBB1007 blocks the removal of methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2).[2] The methylation of H3K4 is a key epigenetic mark associated with active gene transcription. By inhibiting the demethylation of H3K4, CBB1007 effectively maintains or increases the levels of H3K4me1/2 at gene promoter regions, leading to the transcriptional activation of previously silenced genes. This induction of gene expression can trigger cellular differentiation and inhibit the proliferation of cancer cells, particularly those with pluripotent or stem-cell-like characteristics.

Signaling Pathway

Caption: Mechanism of action of CBB1007 as an LSD1 inhibitor.

Preclinical Data

In Vitro Efficacy

CBB1007 has demonstrated significant activity in various cancer cell lines, particularly those with pluripotent characteristics. Its efficacy is attributed to its ability to induce differentiation and inhibit cell growth.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| F9 | Teratocarcinoma | Cell Growth | IC₅₀ | ~50 µM (at 30h) | [3] |

| NCCIT | Embryonal Carcinoma | Cell Growth | - | Significant Inhibition | [3] |

| 2102Ep | Embryonal Carcinoma | Cell Growth | - | Significant Inhibition | [3] |

| HeLa | Cervical Cancer | Cell Growth | IC₅₀ | > 100 µM | [3] |

| 293 | Embryonic Kidney | Cell Growth | IC₅₀ | > 100 µM | [3] |

| NIH 3T3 | Fibroblast | Cell Growth | IC₅₀ | > 100 µM | [3] |

Effects on Gene Expression

Studies have shown that CBB1007 treatment leads to the upregulation of specific genes that are epigenetically silenced in pluripotent cancer cells.

| Cell Line | Treatment | Upregulated Genes | Effect | Reference |

| F9 | 0.5-20 µM; 24h | CHRM4, SCN3A, FOXA2 | Activation of differentiation-related genes | [1][4] |

| hESCs | 5-20 µM; 14 days | PPARγ-2, C/EBPα | Upregulation of adipocyte marker genes | [1] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of CBB1007 on cancer cell proliferation. Specific parameters should be optimized for each cell line.

Workflow:

Caption: General workflow for an MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the CBB1007 dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 30 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Histone Methylation

This protocol provides a general framework for analyzing changes in histone H3K4 methylation levels following CBB1007 treatment.

Workflow:

Caption: General workflow for Western blot analysis of histone modifications.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of CBB1007 for the specified time. Harvest the cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Denature the histone samples and separate them on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Future Directions

The existing data on this compound provides a strong rationale for its further investigation as a potential anti-cancer agent. Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of CBB1007 in relevant animal models of teratocarcinoma, embryonal carcinoma, and other cancers with stem-cell-like features.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of CBB1007, as well as its on-target effects in vivo.

-

Toxicity profiling: Assessing the safety profile of CBB1007 in preclinical models.

-

Combination therapies: Investigating the potential synergistic effects of CBB1007 with other anti-cancer agents, such as chemotherapy or other epigenetic modifiers.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to CBB1007 treatment.

Conclusion

This compound is a promising epigenetic modulator with selective inhibitory activity against LSD1. Its ability to induce differentiation and inhibit the growth of pluripotent cancer cells highlights its potential as a novel therapeutic strategy. This technical guide summarizes the current understanding of CBB1007 and provides a framework for its continued investigation and development in the field of oncology.

References

CBB1007 Trihydrochloride: An In-depth Technical Guide to its Effect on Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 trihydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. This document provides a comprehensive technical overview of CBB1007's mechanism of action, its effect on histone demethylation, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize CBB1007 as a tool to investigate the biological roles of LSD1 and to explore its therapeutic potential.

Introduction to this compound and its Target: LSD1

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), marks generally associated with active gene transcription. By removing these methyl groups, LSD1 primarily functions as a transcriptional co-repressor. LSD1 is overexpressed in a variety of cancers and plays a crucial role in maintaining the pluripotency of stem cells, making it an attractive target for therapeutic intervention. CBB1007 shows selectivity for LSD1 over other histone demethylases such as LSD2 and JARID1A.[1][2]

Quantitative Data on this compound

The inhibitory activity of CBB1007 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for CBB1007.

Table 1: In Vitro Inhibitory Activity of CBB1007

| Target Enzyme | IC50 | Assay Type | Reference |

| Human LSD1 (hLSD1) | 5.27 µM | Biochemical Assay | [1][2] |

Table 2: Cellular Effects of CBB1007

| Cell Line | Effect | Concentration Range | Treatment Duration | Reference |

| F9 teratocarcinoma cells | Inhibition of cell growth | 0-100 µM | 30 hours | [1][2] |

| Human embryonic stem cells (hESCs) | Increased H3K4me2 levels | 5-20 µM | 14 days | [1] |

| Human embryonic stem cells (hESCs) | Upregulation of adipocyte marker genes (PPARγ-2, C/EBPα) | 5-20 µM | 14 days | [1] |

| F9 teratocarcinoma cells | Activation of differentiation-related gene expression (CHRM4, SCN3A, FOXA2) | 0.5-20 µM | 24 hours | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of LSD1 Inhibition in Teratocarcinoma Cell Differentiation

Inhibition of LSD1 by CBB1007 in teratocarcinoma cells leads to an increase in H3K4me2 at the promoters of differentiation-specific genes. This epigenetic modification alters the transcriptional landscape, favoring a shift from a pluripotent state towards a differentiated phenotype. The pluripotency of these cells is maintained by a core network of transcription factors including OCT4, SOX2, and NANOG.[3][4][5] LSD1 is known to be a part of the repressive complexes that silence developmental genes in embryonic stem cells. Therefore, inhibition of LSD1 by CBB1007 likely disrupts these repressive complexes, leading to the activation of genes that drive differentiation. One of the key signaling pathways implicated in the differentiation of teratocarcinoma cells is the Transforming Growth Factor-beta (TGF-β) pathway.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical markers of the progress of differentiation in cloned teratocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Stem Cell Pluripotency and Differentiation Involves a Mutual Regulatory Circuit of the Nanog, OCT4, and SOX2 Pluripotency Transcription Factors With Polycomb Repressive Complexes and Stem Cell microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. mdpi.com [mdpi.com]

- 7. TGFβ Family Signaling Pathways in Pluripotent and Teratocarcinoma Stem Cells' Fate Decisions: Balancing Between Self-Renewal, Differentiation, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CBB1007 Trihydrochloride: A Potential Therapeutic Avenue for Teratocarcinoma Through LSD1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of CBB1007 trihydrochloride as a therapeutic agent against teratocarcinoma, a type of germ cell tumor characterized by a diverse range of differentiated and undifferentiated cell types. This compound is a selective, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for maintaining the pluripotent state of embryonic stem cells and various cancer cells, including teratocarcinoma. While direct studies on this compound in teratocarcinoma cell lines are not yet available in published literature, this guide synthesizes the existing knowledge on LSD1's role in pluripotency and cancer to propose a comprehensive experimental framework for its investigation. This document provides detailed protocols for the culture of teratocarcinoma cell lines and for a suite of assays to evaluate the efficacy and mechanism of action of this compound, including its effects on cell viability, apoptosis, cell cycle progression, and histone methylation.

Introduction: The Rationale for Targeting LSD1 in Teratocarcinoma

Teratocarcinomas are complex tumors that contain a mix of embryonic-like undifferentiated cells, known as embryonal carcinoma (EC) cells, and various differentiated somatic tissues. The pluripotency and self-renewal capacity of EC cells are central to the initiation and growth of these tumors.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] The overexpression of LSD1 has been observed in a wide range of cancers and is often associated with a poor prognosis.[1] Crucially, LSD1 is essential for the maintenance of pluripotency in embryonic stem (ES) cells and embryonic carcinoma/teratocarcinoma (EC) cells.[2][3] Studies have shown that inhibition of LSD1 in these cell types leads to a loss of their pluripotent characteristics and a reduction in their proliferative capacity.[4][5][6][7] Specifically, LSD1 inhibitors have been demonstrated to selectively inhibit the growth of human ovarian teratocarcinoma PA-1 and mouse embryonic carcinoma F9 cells, leading to the downregulation of key pluripotency transcription factors SOX2 and OCT4.[5][8]

This compound has been identified as a selective and reversible inhibitor of human LSD1 with an IC50 of 5.27 μM. Given the established dependency of teratocarcinoma cells on LSD1 activity, this compound emerges as a promising candidate for targeted therapy. This guide outlines a hypothetical, yet robust, experimental approach to validate this hypothesis.

Proposed Mechanism of Action of this compound in Teratocarcinoma Cells

The proposed mechanism of action of this compound in teratocarcinoma cells is centered on its inhibition of LSD1. By blocking LSD1's demethylase activity, CBB1007 is expected to induce an increase in the methylation of H3K4, a histone mark associated with active gene transcription. This epigenetic alteration is hypothesized to lead to the derepression of genes that promote differentiation and suppress pluripotency. The downstream effects are anticipated to include a reduction in the expression of key pluripotency factors such as OCT4 and SOX2, cell cycle arrest, and induction of apoptosis, ultimately leading to the inhibition of tumor cell growth.

Caption: Proposed signaling pathway of CBB1007 in teratocarcinoma.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from the experimental protocols described in this guide. This data would be crucial for evaluating the efficacy and potency of this compound.

| Assay | Teratocarcinoma Cell Line | Parameter | This compound Concentration | Result |

| Cell Viability (MTT Assay) | F9 (murine) | IC50 (72h) | 0.1 µM - 100 µM | 8.5 µM |

| PA-1 (human) | IC50 (72h) | 0.1 µM - 100 µM | 12.2 µM | |

| Apoptosis (Annexin V/PI) | F9 (murine) | % Apoptotic Cells (48h) | 10 µM | 45% |

| PA-1 (human) | % Apoptotic Cells (48h) | 15 µM | 52% | |

| Cell Cycle Analysis | F9 (murine) | % Cells in G1/G0 (48h) | 10 µM | 68% (Control: 45%) |

| PA-1 (human) | % Cells in G1/G0 (48h) | 15 µM | 72% (Control: 48%) | |

| Western Blot | F9 (murine) | H3K4me2 Fold Change (24h) | 10 µM | 2.5-fold increase |

| PA-1 (human) | H3K4me2 Fold Change (24h) | 15 µM | 2.8-fold increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on teratocarcinoma cell lines.

Teratocarcinoma Cell Line Culture

Materials:

-

F9 (ATCC® CRL-1720™) or PA-1 (ATCC® CRL-1572™) teratocarcinoma cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) (ATCC® 30-2002™)

-

Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution (ATCC® 30-2101™)

-

0.1% Gelatin Solution (for F9 cells)

-

Cell culture flasks and plates

Protocol:

-

Coating for F9 cells: For F9 cells, coat culture vessels with 0.1% gelatin solution for at least 30 minutes at 37°C. Wash with DPBS before use.

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

-

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into the appropriate culture vessel.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, remove the medium, rinse with PBS, and detach the cells using Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at the recommended split ratio.

Cell Viability (MTT) Assay

Materials:

-

Teratocarcinoma cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[9]

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

-

Teratocarcinoma cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Collection: After drug treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.[11]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis

Materials:

-

Teratocarcinoma cells treated with this compound

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[12]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[12]

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 20-30 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Histone Methylation

Materials:

-

Teratocarcinoma cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify the band intensities to determine the relative change in H3K4me2 levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on teratocarcinoma cell lines.

Caption: Experimental workflow for CBB1007 evaluation.

Conclusion

The inhibition of LSD1 presents a compelling and targeted strategy for the treatment of teratocarcinomas due to the inherent dependency of these tumors on pluripotency-maintaining pathways. This compound, as a selective LSD1 inhibitor, warrants thorough investigation in this context. The experimental framework detailed in this guide provides a comprehensive roadmap for researchers and drug development professionals to elucidate the therapeutic potential of this compound in teratocarcinoma. The successful completion of these studies could pave the way for novel epigenetic therapies for this complex and challenging malignancy.

References

- 1. benchchem.com [benchchem.com]

- 2. LSD1 Regulates Pluripotency of Embryonic Stem/Carcinoma Cells through Histone Deacetylase 1-Mediated Deacetylation of Histone H4 at Lysine 16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarci" by Nam Hoang, Xuan Zhang et al. [oasis.library.unlv.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. S-EPMC6071666 - New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells. - OmicsDI [omicsdi.org]

- 9. benchchem.com [benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

In-depth Technical Guide to CBB1007 Trihydrochloride: A Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 trihydrochloride is a potent and selective, reversible, substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. With a CAS Number of 2070015-03-9, this small molecule has emerged as a valuable tool for investigating the biological roles of LSD1 and as a potential therapeutic agent in oncology and other diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, effects on cellular signaling pathways, and relevant experimental data and protocols.

Chemical Information

While a definitive, publicly available 2D structure image for this compound remains elusive in major chemical databases, its fundamental properties have been characterized.

| Property | Value | Reference |

| CAS Number | 2070015-03-9 | [cite: ] |

| Molecular Formula | Not definitively published | |

| Molecular Weight | Not definitively published | |

| Synonyms | CBB-1007 |

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase homolog that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).

The inhibition of LSD1 by CBB1007 is characterized as:

-

Reversible: The inhibitor can bind to and dissociate from the enzyme.

-

Substrate-Competitive: CBB1007 competes with the histone substrate for binding to the active site of LSD1.

By inhibiting LSD1, CBB1007 leads to an increase in the cellular levels of H3K4me1 and H3K4me2, which are epigenetic marks generally associated with active gene transcription. This alteration in histone methylation status can lead to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.

Signaling Pathways

The primary signaling pathway affected by CBB1007 is the LSD1-mediated epigenetic regulation of gene expression. Inhibition of LSD1 by CBB1007 has significant downstream effects on various cellular processes.

Quantitative Data

The following table summarizes key quantitative data regarding the activity of CBB1007.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (LSD1 inhibition) | 5.27 µM | Human LSD1 enzyme assay | [cite: ] |

Experimental Protocols

Detailed experimental protocols for the use of CBB1007 are crucial for reproducible research. Below are generalized methodologies based on common applications of LSD1 inhibitors.

5.1. In Vitro LSD1 Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of CBB1007 against purified LSD1 enzyme.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Prepare solutions of recombinant human LSD1, a synthetic H3K4me2 peptide substrate, horseradish peroxidase (HRP), and Amplex Red.

-

Enzyme Inhibition: In a 96-well plate, pre-incubate LSD1 with varying concentrations of CBB1007 for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well. Incubate for a defined period (e.g., 60-120 minutes) at 37°C. The reaction produces formaldehyde (B43269) and hydrogen peroxide (H2O2) as byproducts.

-

Signal Detection: Stop the reaction and add the detection reagent mixture containing HRP and Amplex Red. HRP catalyzes the reaction between H2O2 and Amplex Red to produce the fluorescent product, resorufin.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

5.2. Western Blot Analysis of Histone Methylation

This protocol describes how to assess the effect of CBB1007 on cellular histone H3K4 methylation levels.

The Selective Inhibition of Lysine-Specific Demethylase 1 (LSD1) by CBB1007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its involvement in maintaining pluripotency and its overexpression in various cancers has made it a compelling target for therapeutic intervention. CBB1007 is a reversible and selective small molecule inhibitor of LSD1. This technical guide provides an in-depth overview of the selectivity of CBB1007 for LSD1, detailing the quantitative data, experimental protocols for its characterization, and the signaling pathways it modulates.

Data Presentation: CBB1007 Inhibitory Activity and Selectivity

The inhibitory potency of CBB1007 against human LSD1 and its selectivity over other amine oxidases are crucial for its development as a targeted therapeutic. The following table summarizes the available quantitative data.

| Target Enzyme | IC50 Value | Notes |

| Human LSD1 (KDM1A) | 5.27 µM[1][2] | CBB1007 is a reversible and competitive inhibitor of LSD1.[1][2] |

| LSD2 (KDM1B) | Data not available | CBB1007 shows selectivity for LSD1 over LSD2.[1][2] |

| JARID1A (KDM5A) | Data not available | CBB1007 demonstrates selectivity for LSD1 over JARID1A.[1][2] |

Experimental Protocols

The determination of LSD1 inhibition by CBB1007 is primarily achieved through biochemical assays that measure the enzymatic activity of LSD1. The two most common methods are the peroxidase-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Peroxidase-Coupled Assay for LSD1 Inhibition

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.

Principle: LSD1 demethylates its substrate (e.g., a methylated H3K4 peptide), producing an aldehyde and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic or fluorogenic substrate, leading to a detectable signal that is proportional to LSD1 activity.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

CBB1007 (or other test inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent (or other suitable HRP substrate)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of CBB1007 in the assay buffer.

-

In the wells of the 96-well plate, add the diluted CBB1007 and the recombinant LSD1 enzyme.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) in a kinetic mode for 30-60 minutes.

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase over time.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Inhibition

The HTRF assay is a highly sensitive, antibody-based method to detect the demethylated product.

Principle: A biotinylated and dimethylated H3K4 peptide substrate is incubated with LSD1. The demethylated product is then detected by a specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity (i.e., bound to the same demethylated peptide), FRET occurs, generating a specific signal.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me2 peptide substrate

-

CBB1007 (or other test inhibitors)

-

HTRF assay buffer

-

Anti-H3K4me1/0 antibody labeled with Europium cryptate

-

Streptavidin-XL665

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Dispense serial dilutions of CBB1007 into the wells of the 384-well plate.

-

Add the recombinant LSD1 enzyme to each well.

-

Initiate the reaction by adding the biotinylated H3K4me2 peptide substrate.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and initiate detection by adding a mixture of the Europium-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

-

Read the plate on an HTRF reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentrations to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The selective inhibition of LSD1 by CBB1007 has profound effects on cellular signaling, particularly in pluripotent cancer cells. By preventing the demethylation of H3K4, CBB1007 leads to the derepression of epigenetically silenced genes, including those involved in cell differentiation.

LSD1's Role in Pluripotency and Differentiation

LSD1 is a key component of the machinery that maintains the pluripotent state of embryonic stem cells and certain cancer cells. It achieves this by repressing the expression of differentiation-associated genes. CBB1007-mediated inhibition of LSD1 reverses this repression.

Caption: CBB1007 inhibits LSD1, leading to increased H3K4me2 and expression of differentiation genes.

Experimental Workflow for Assessing CBB1007's Effect on Gene Expression

To validate the effects of CBB1007 on downstream gene expression, a typical experimental workflow would involve treating pluripotent cancer cells with the inhibitor and then analyzing changes in the expression of key pluripotency and differentiation markers.

Caption: Workflow for analyzing CBB1007's impact on gene expression in pluripotent cancer cells.

Putative Role of LSD1 Inhibition in Modulating JAK/STAT Signaling

While direct mechanistic links between CBB1007 and the JAK/STAT pathway are still under investigation, LSD1 has been implicated in regulating this pathway, particularly in the context of myelofibrosis. Inhibition of LSD1 may lead to the re-expression of suppressors of cytokine signaling (SOCS) proteins, which in turn can negatively regulate the JAK/STAT pathway.

References

CBB1007 Trihydrochloride: An In-depth Technical Guide to Inducing Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of cell differentiation is a cornerstone of regenerative medicine, disease modeling, and drug discovery. Small molecules that can direct cell fate are invaluable tools for researchers. This technical guide focuses on CBB1007 trihydrochloride, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its role in inducing cell differentiation. While literature specifically referencing "this compound" is emerging, it is often studied alongside its structural analog, CBB1003. Both are reversible and selective inhibitors of LSD1 and have been shown to promote the expression of differentiation-related genes in pluripotent cells.[1][2] This guide will provide a comprehensive overview of the mechanism of action, quantitative data on the effects of CBB1007 and CBB1003, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in maintaining pluripotency and suppressing differentiation. It does so by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), epigenetic marks associated with active gene transcription. By inhibiting the demethylase activity of LSD1, CBB1007 prevents the removal of these active marks, leading to a more open chromatin state at differentiation-associated gene loci and subsequent gene expression.[1][3]

CBB1007 has an IC50 of 5.27 µM for human LSD1 and demonstrates selectivity over other histone demethylases like LSD2 or JARID1A.[1] Its inhibitory action leads to an increase in global H3K4 dimethylation (H3K4me2), which in turn upregulates the expression of key lineage-specific transcription factors, driving the differentiation process.[3][4] Studies have shown that inhibition of LSD1 by CBB1007 can promote the adipogenic differentiation of human embryonic stem cells (hESCs).[3]

Quantitative Data on Cell Differentiation

The following tables summarize the quantitative effects of CBB1007 and its analog CBB1003 on the induction of differentiation markers in various cell lines.

Table 1: Effect of CBB1007 and CBB1003 on the Expression of Differentiation-Associated Genes in F9 Teratocarcinoma Cells

| Compound | Concentration (µM) | SCN3A mRNA (Fold Change) | CHRM4 mRNA (Fold Change) | FOXA2 mRNA (Fold Change) |

| CBB1003 | 10 | ~2.5 | ~3.0 | ~2.0 |

| 25 | ~4.0 | ~5.5 | ~3.5 | |

| 50 | ~5.5 | ~7.0 | ~4.5 | |

| CBB1007 | 10 | ~3.0 | ~4.0 | ~2.5 |

| 25 | ~5.0 | ~6.5 | ~4.0 | |

| 50 | ~6.5 | ~8.0 | ~5.0 | |

| Data adapted from a study quantifying the expression of differentiation markers by real-time RT-PCR in F9 cells after 24 hours of treatment.[2] |

Table 2: Effect of CBB1007 on Adipogenic Differentiation of Human Embryonic Stem Cells (hESCs)

| Treatment Group | LSD1 Protein Level (Relative to Control) | Histone H3 Protein Level (Relative to Control) | H3K4me2 Protein Level (Relative to Control) | PPARγ-2 mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |

| Control (0 µM CBB1007) | 1.00 | 1.00 | 1.00 | 1.0 | 1.0 |

| 5 µM CBB1007 | Decreased | Decreased | Increased | Upregulated | Upregulated |

| 10 µM CBB1007 | Decreased | Decreased | Increased | Upregulated | Upregulated |

| 20 µM CBB1007 | Decreased | Decreased | Increased | Upregulated | Upregulated |

| Data derived from a study on the adipogenic differentiation of hESCs after 14 days of treatment with CBB1007. Protein levels were assessed by Western blotting and gene expression by quantitative RT-PCR.[3][4] |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by CBB1007 and a general workflow for investigating its effects on cell differentiation.

Caption: Mechanism of CBB1007 action on LSD1-mediated gene expression.

Caption: General workflow for studying CBB1007-induced cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in assessing the effect of CBB1007 on cell differentiation.

F9 Teratocarcinoma Cell Culture

F9 cells are a common model for studying differentiation.[5][6]

-

Materials:

-

F9 embryonal carcinoma cells (e.g., ATCC CRL-1720)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

L-glutamine

-

Penicillin-Streptomycin solution

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

0.1% Gelatin solution

-

Cell culture flasks/plates

-

-

Protocol:

-

Vessel Coating: Coat culture vessels with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution and wash once with sterile PBS before use.

-

Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10-15% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Cell Thawing: Quickly thaw a cryovial of F9 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells onto the gelatin-coated vessel at a density of 2-4 x 10^4 cells/cm².

-

Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.05% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at a 1:3 to 1:6 split ratio.[5]

-

CBB1007 Treatment for Differentiation Induction

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cultured cells (e.g., F9 cells or hESCs)

-

Complete growth medium

-

-

Protocol:

-

Plate the cells at the desired density in gelatin-coated plates and allow them to adhere overnight.

-

Prepare working solutions of CBB1007 by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest CBB1007 treatment group.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of CBB1007 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis or up to 14 days for phenotypic changes, with regular medium changes).

-

After the incubation period, harvest the cells for downstream analysis.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing the expression of differentiation-related genes.[7][8][9][10][11]

-

Materials:

-

TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Chloroform (B151607) (if using TRIzol)

-

Isopropanol

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes (e.g., SCN3A, CHRM4, FOXA2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

-

-

Protocol:

-

RNA Extraction:

-

Lyse the cells directly in the culture dish using TRIzol or the lysis buffer from the RNA extraction kit, following the manufacturer's instructions.

-

If using TRIzol, perform phase separation with chloroform and precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

-

-

RNA Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by gel electrophoresis or using a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.

-

Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.

-

-

Conclusion

This compound is a potent and selective inhibitor of LSD1 that effectively induces cell differentiation by modulating histone methylation. The quantitative data and protocols provided in this guide offer a solid foundation for researchers to explore the potential of CBB1007 in their specific cellular models. The ability to chemically direct cell fate with small molecules like CBB1007 holds significant promise for advancing our understanding of developmental biology and for the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. F9. Culture Collections [culturecollections.org.uk]

- 6. F9 Cells [cytion.com]

- 7. bio-rad.com [bio-rad.com]

- 8. mcgill.ca [mcgill.ca]

- 9. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 10. surgery.pitt.edu [surgery.pitt.edu]

- 11. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

CBB1007 Trihydrochloride: An In-depth Technical Guide on its Effect on H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 trihydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), critical epigenetic marks associated with gene regulation. By inhibiting LSD1, CBB1007 leads to an increase in global H3K4me1 and H3K4me2 levels, thereby modulating the expression of a variety of genes involved in cellular differentiation, proliferation, and tumorigenesis. This technical guide provides a comprehensive overview of the mechanism of action of CBB1007, its quantitative effects, detailed experimental protocols for its study, and its impact on key signaling pathways.

Core Mechanism of Action

CBB1007 acts as a competitive inhibitor of LSD1, targeting its catalytic activity. The primary consequence of LSD1 inhibition by CBB1007 is the accumulation of its substrates, H3K4me1 and H3K4me2. This alteration in the histone methylation landscape leads to changes in chromatin structure and gene expression. Notably, CBB1007 does not directly affect the levels of H3K4 trimethylation (H3K4me3) as LSD1 is incapable of demethylating this mark.

Quantitative Data on this compound

The following table summarizes the key quantitative data regarding the activity of CBB1007.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for LSD1 (KDM1A) | 5.27 µM | Human LSD1 | |

| Effect on H3K4me1 | Increase | F9 teratocarcinoma cells | |

| Effect on H3K4me2 | Increase | F9 teratocarcinoma cells, hESCs | [1] |

| Effect on H3K4me3 | No significant effect | F9 teratocarcinoma cells | |

| Effect on H3K9me2 | No significant effect | F9 teratocarcinoma cells | |

| Cellular Growth Inhibition | IC50 > 100 µM | Non-pluripotent cancer and normal somatic cells |

Experimental Protocols

Western Blotting for Histone H3K4 Methylation

This protocol details the procedure for assessing changes in H3K4 methylation states in response to CBB1007 treatment.

a. Cell Culture and CBB1007 Treatment:

-

Culture cells of interest (e.g., F9 teratocarcinoma cells, human embryonic stem cells) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

b. Histone Extraction (Acid Extraction Method):

-

Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour (or overnight) at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing histones to a new tube and precipitate with 33% trichloroacetic acid (TCA) on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Wash the histone pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in deionized water.

-

Determine protein concentration using a Bradford or BCA assay.

c. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of histone extracts (e.g., 5-10 µg) onto a 15% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of low molecular weight proteins is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize the methylated histone signals to the total histone H3 signal.

In Vitro LSD1 Demethylase Assay

This protocol can be used to directly measure the inhibitory effect of CBB1007 on LSD1 enzymatic activity.

a. Reagents and Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me1 or H3K4me2 peptide substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Detection reagents (e.g., AlphaLISA-based or fluorescence-based)

b. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the recombinant LSD1 enzyme to each well.

-

Add the diluted CBB1007 or vehicle control to the respective wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me1/2 peptide substrate.

-

Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagents (e.g., antibody against the demethylated product and a detection conjugate).

-

Read the signal on a compatible plate reader.

-

Calculate the percent inhibition for each CBB1007 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of LSD1 and its Inhibition by CBB1007

Impact of CBB1007 on Wnt/β-catenin Signaling Pathway

Impact of CBB1007 on PI3K/AKT Signaling Pathway

Conclusion

This compound is a valuable chemical probe for studying the biological roles of LSD1 and the consequences of altered H3K4 methylation. Its ability to selectively inhibit LSD1, leading to increased H3K4me1 and H3K4me2, provides a powerful tool for researchers in epigenetics, cancer biology, and developmental biology. The provided protocols and pathway diagrams serve as a guide for investigating the multifaceted effects of CBB1007 in various biological contexts. Further research into the downstream gene targets and phenotypic outcomes of CBB1007 treatment will continue to elucidate the critical role of LSD1-mediated histone demethylation in health and disease.

References

The LSD1 Inhibitor CBB1007 Trihydrochloride: A Targeted Approach Against Embryonic Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Embryonic carcinomas (ECs) are a type of non-seminomatous germ cell tumor characterized by their pluripotency and high proliferative rate.[1][2] These cancer cells share many molecular features with embryonic stem cells, including the expression of key pluripotency factors such as Oct4 and Sox2.[3][4] A crucial regulator in maintaining this pluripotent and undifferentiated state is the epigenetic modifier Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[3][5] LSD1 is highly expressed in pluripotent cancer cells and human testicular seminoma tissues that express Oct4.[3] CBB1007 trihydrochloride has been identified as a specific, bioactive small molecule inhibitor of LSD1, which demonstrates selective cytotoxicity against cancer cells with pluripotent stem cell properties, including embryonic carcinoma.[3][5] This technical guide provides a comprehensive overview of the preclinical data on CBB1007 in embryonic carcinoma studies, detailing its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action of CBB1007 in Embryonic Carcinoma

CBB1007 exerts its anti-tumor effect by inhibiting the demethylase activity of LSD1. LSD1 typically suppresses gene expression by converting dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2), a mark of active transcription, to mono- and unmethylated forms.[3][5] By inhibiting LSD1, CBB1007 leads to an increase in H3K4 methylation, which in turn de-represses epigenetically silenced genes, including those that promote differentiation.[3][5] This targeted inhibition leads to a loss of pluripotency, characterized by the downregulation of key stem cell markers Oct4 and Sox2, and subsequent inhibition of cell proliferation in embryonic carcinoma cells.[3]

Quantitative Data on CBB1007's Efficacy

The following tables summarize the key quantitative findings from in vitro studies of CBB1007 in embryonic carcinoma cell lines.

Table 1: In Vitro Inhibitory Activity of CBB1007

| Target | IC50 Value | Assay Type | Reference |

| KDM1/LSD1 | 5.27 μM | Biochemical Assay | [5] |

Table 2: Effects of CBB1007 on Embryonic Carcinoma Cell Proliferation

| Cell Line | Cell Type | Treatment Concentration | Treatment Duration | Effect | Reference |

| F9 | Mouse Teratocarcinoma | 50 μM | 30 hours | Significant growth inhibition | [3] |

| NCCIT | Human Mixed Embryonic Carcinoma/Seminoma | 50 μM | 30 hours | Significant growth inhibition | [3] |

| NTERA-2 | Human Pluripotent Embryonic Carcinoma | 50 μM | 30 hours | Significant growth inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments conducted to evaluate the efficacy of CBB1007 in embryonic carcinoma cell lines.

Cell Culture

-

F9 Mouse Teratocarcinoma Cells:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Culture vessels should be coated with 0.1% gelatin to promote cell attachment.

-

Subculturing: When confluent, cells are detached using 0.25% (w/v) Trypsin-0.53 mM EDTA solution. It is crucial to maintain high cell density upon seeding.

-

-

NTERA-2 cl.D1 [NT2/D1] Human Embryonic Carcinoma Cells:

-

Growth Medium: DMEM modified to contain 2 mM L-glutamine, 4500 mg/L glucose, and 10% FBS.

-

Culture Conditions: Maintained at 37°C with 5% CO2.

-

Subculturing: Cells are dislodged by scraping and should be maintained at a high density.

-

Cell Proliferation Assay

-

Seeding: Plate embryonic carcinoma cells (e.g., F9, NCCIT, NTERA-2) in gelatin-coated multi-well plates at a predetermined density.

-

Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0-100 μM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 30 hours).

-

Quantification: Determine the cell number by direct cell counting using a hemocytometer or an automated cell counter. Alternatively, use viability assays such as MTT or WST-1.

-

Analysis: Compare the cell numbers in the CBB1007-treated wells to the vehicle-treated wells to determine the extent of growth inhibition.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with CBB1007, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-